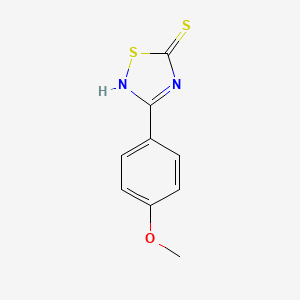

![molecular formula C15H14N4O6 B2379269 N-[5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-基]-1,2-噁唑-5-甲酰胺 CAS No. 941913-71-9](/img/structure/B2379269.png)

N-[5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-基]-1,2-噁唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

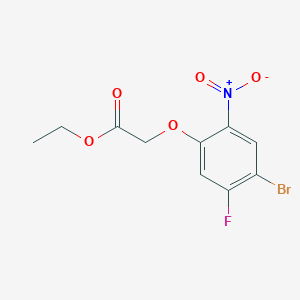

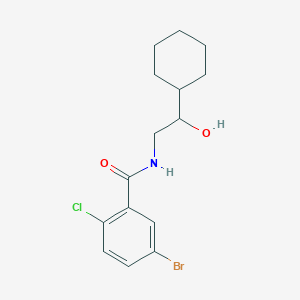

“N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” is a derivative of indole-3-isoxazole-5-carboxamide . It is part of a series of compounds that were designed, synthesized, and evaluated for their anticancer activities .

Synthesis Analysis

The compound was synthesized as part of a series of indole-3-isoxazole-5-carboxamide derivatives . The chemical structures of these final compounds and intermediates were characterized using IR, HRMS, 1 H-NMR and 13 C-NMR spectroscopy and element analysis .Molecular Structure Analysis

The molecular structure of the compound was characterized using various spectroscopic techniques including IR, HRMS, 1 H-NMR and 13 C-NMR .Chemical Reactions Analysis

The compound was synthesized as part of a series of indole-3-isoxazole-5-carboxamide derivatives . The synthesis involved several chemical reactions, and the final compounds and intermediates were characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis

The compound was purified by automated flash chromatography using a dichloromethane: methanol (96: 4) solvent system. The yield was 55%, and the melting point was 207–208 °C .科学研究应用

抗癌活性

含有TMP基团的化合物通过有效抑制微管蛋白、热休克蛋白90(Hsp90)、硫氧还蛋白还原酶(TrxR)、组蛋白赖氨酸特异性去甲基化酶1(HLSD1)、活化素受体样激酶-2(ALK2)、P-糖蛋白(P-gp)和血小板衍生生长因子受体β ,表现出显著的抗癌作用。

抗真菌和抗菌特性

一些含有TMP的化合物表现出有希望的抗真菌和抗菌特性,包括对幽门螺旋杆菌和结核分枝杆菌的活性 .

抗病毒活性

有报道称,基于TMP的化合物具有抗病毒活性,对艾滋病病毒、丙型肝炎病毒和流感病毒等病毒具有潜在的治疗作用 .

抗寄生虫剂

含有TMP药效团的化合物也表现出对利什曼原虫、疟疾和锥虫的显著疗效,表明它们具有作为抗寄生虫剂的潜力 .

抗炎、抗阿尔茨海默症、抗抑郁和抗偏头痛特性

这些化合物与抗炎、抗阿尔茨海默症、抗抑郁和抗偏头痛特性有关,从而扩展了它们的治疗范围 .

自由基清除和神经保护作用

作用机制

Target of Action

The compound, also known as N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The TMP group’s interaction with its targets leads to changes in various biochemical pathways, including those involving tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β .

Pharmacokinetics

The tmp group has been incorporated in a wide range of therapeutically interesting drugs , suggesting that it may have favorable ADME properties

Result of Action

The compound’s action results in the inhibition of several targets, leading to notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

未来方向

属性

IUPAC Name |

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6/c1-21-10-6-8(7-11(22-2)12(10)23-3)14-18-19-15(24-14)17-13(20)9-4-5-16-25-9/h4-7H,1-3H3,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAIBARNPIMZIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

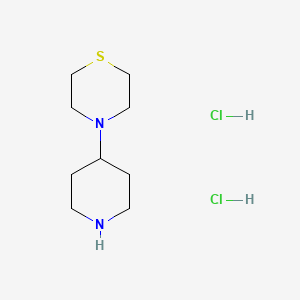

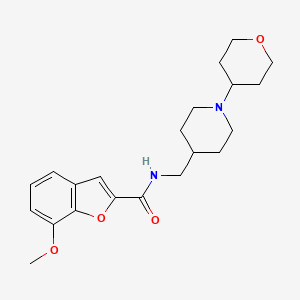

![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)

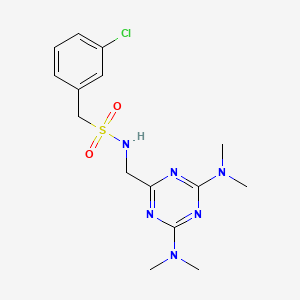

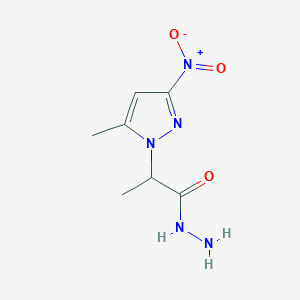

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)

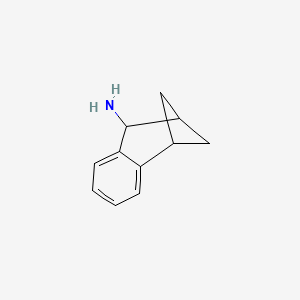

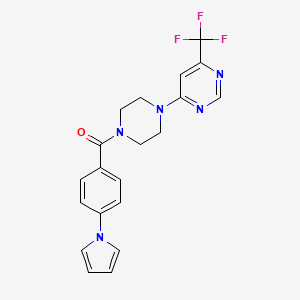

![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)

![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)